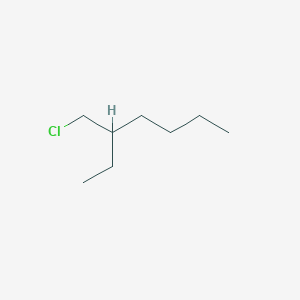

3-(Chloromethyl)heptane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVCBAMXYMWGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861758 | |

| Record name | 3-(Chloromethyl)-heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-04-6, 1230-40-6 | |

| Record name | 3-(Chloromethyl)heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-chloro-2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001230406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(CHLOROMETHYL)HEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptane, 3-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Chloromethyl)-heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T84ZY4DN7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Chloromethyl Heptane

Established Routes and Mechanistic Insights

Established methods for the synthesis of 3-(chloromethyl)heptane primarily involve nucleophilic substitution and halogenation reactions. These routes are valued for their reliability, though they may lack regio- and stereoselectivity.

Nucleophilic Substitution Reactions for C-Cl Bond Formation

Nucleophilic substitution is a fundamental method for forming the carbon-chlorine (C-Cl) bond in this compound. This typically involves the reaction of 3-(hydroxymethyl)heptane (also known as 2-ethyl-1-hexanol) with a chlorinating agent. The reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the structure of the substrate. chemistryguru.com.sg

In an S(_N)2 mechanism, a nucleophile directly attacks the carbon atom bearing the leaving group (in this case, a hydroxyl group that has been protonated to form a good leaving group, H(_2)O), resulting in an inversion of stereochemistry. masterorganicchemistry.com This is a one-step process. chemistryguru.com.sg In contrast, the S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. chemistryguru.com.sg The nucleophile then attacks the carbocation, which can lead to a mixture of stereoisomers. Given that this compound has a primary carbon attached to the chlorine, the S(_N)2 pathway is generally favored. chemistryguru.com.sg

Common chlorinating agents for this transformation include thionyl chloride (SOCl(_2)) and hydrogen chloride (HCl). When using thionyl chloride, the reaction with the alcohol initially forms an alkyl chlorosulfite. In the absence of a base like pyridine (B92270), this intermediate can decompose via an internal nucleophilic substitution (S(_N)i) mechanism, where the chlorine is delivered from the same face, leading to retention of configuration. masterorganicchemistry.com However, the addition of pyridine facilitates an S(_N)2 reaction by reacting with the alkyl chlorosulfite, freeing a chloride ion to attack from the backside, causing an inversion of configuration. masterorganicchemistry.com

Table 1: Comparison of Nucleophilic Substitution Mechanisms

| Feature | S(_N)1 Mechanism | S(_N)2 Mechanism |

| Rate Determining Step | Formation of carbocation | Nucleophilic attack |

| Number of Steps | Two | One |

| Intermediate | Carbocation | Transition state |

| Stereochemistry | Racemization | Inversion of configuration |

| Favored by | Tertiary substrates | Primary and secondary substrates |

Halogenation of Alkanes and Alcohols in the Context of Branched Structures

The direct halogenation of an alkane like 3-methylheptane (B165616) with chlorine (Cl(_2)) in the presence of UV light or heat is another route to produce chlorinated heptane (B126788) derivatives. vulcanchem.comlibretexts.org This reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. libretexts.orglibretexts.org However, this method is often not ideal for the specific synthesis of this compound because it lacks selectivity and typically yields a mixture of monochlorinated and polychlorinated isomers. libretexts.orglibretexts.org The reactivity of hydrogen atoms in alkanes towards radical chlorination follows the order: tertiary > secondary > primary. libretexts.org Therefore, chlorination of 3-methylheptane would lead to substitution at various positions on the carbon chain. doubtnut.comdoubtnut.com

A more controlled approach is the halogenation of the corresponding alcohol, 3-methylheptanol. This method allows for the specific placement of the chlorine atom. The reaction of 3-methyl-1-heptanol (B93506) with a chlorinating agent like thionyl chloride or phosphorus pentachloride can yield this compound.

The free radical halogenation mechanism consists of three main stages:

Initiation: The process begins with the homolytic cleavage of the chlorine molecule (Cl-Cl bond) by heat or UV light to form two chlorine radicals. libretexts.orglibretexts.org

Propagation: A chlorine radical then abstracts a hydrogen atom from the alkane, creating an alkyl radical and hydrogen chloride (HCl). libretexts.orglibretexts.org This alkyl radical then reacts with another chlorine molecule to form the alkyl halide and a new chlorine radical, continuing the chain reaction. libretexts.orglibretexts.org

Termination: The reaction concludes when radicals combine with each other. This can involve two chlorine radicals forming Cl(_2), an alkyl radical and a chlorine radical forming the alkyl halide, or two alkyl radicals combining. libretexts.orgyoutube.com

Substitution of Hydrogen Atoms with Chlorine via Acidic Catalysis

Acidic catalysis can be employed for the chlorination of alkanes, offering an alternative to free-radical halogenation. This method can provide higher regioselectivity. For instance, a process using a hypervalent iodine catalyst in an acidic medium with a metal chloride as the chlorine source has been developed for the regiospecific chlorination of alkanes. google.com This reaction is typically carried out at elevated temperatures. google.com Another approach involves the use of phosphorus pentachloride or trichloride (B1173362) as catalysts for the radical-type chlorination of alkanes, which can proceed at or above room temperature in the dark. worldscientific.com

Lewis acids like aluminum chloride (AlCl(_3)) can also catalyze the chlorination of aromatic compounds, a process known as Friedel-Crafts alkylation when an alkyl halide is the reactant. masterorganicchemistry.com While this is primarily for aromatic systems, the underlying principle of activating a C-Cl bond with a Lewis acid is relevant. masterorganicchemistry.com For alkanes, these catalysts can promote the formation of carbocation-like species, which can then react with a chlorine source. masterorganicchemistry.com

Modern and Stereoselective Synthesis Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient and selective methods for the synthesis of complex molecules like this compound, with a particular emphasis on controlling stereochemistry.

Diastereoselective Approaches for Chloromethylation

Achieving diastereoselectivity in the synthesis of this compound is crucial when a specific stereoisomer is desired. This often involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For example, diastereoselective chloromethylation can be achieved through the nucleophilic addition of a chloromethyl group to a chiral substrate. researchgate.netbeilstein-journals.org

One strategy involves the use of chiral sulfinimines, which can direct the approach of a nucleophile to one face of the molecule, leading to the formation of a specific diastereomer. Another approach is the use of chiral catalysts in reactions like the chloromethylation of aromatic hydrocarbons. researchgate.net While not directly applied to this compound, these principles can be adapted. For instance, the chloromethylation of Zr enolates using the Vilsmeier-Haack reagent has been shown to proceed with high diastereoselectivity. beilstein-journals.org

Radical Mono-dechlorination from Polychlorinated Precursors

A modern approach to synthesizing specific alkyl halides involves the selective removal of a single chlorine atom from a polychlorinated precursor. This method, known as radical mono-dechlorination, can offer a high degree of control. For instance, α-(dichloromethyl)amines can be obtained from α-(trichloromethyl)amines via mono-dechlorination using a reducing agent like Bu(_3)SnH. researchgate.net This strategy could potentially be applied to the synthesis of this compound by starting with a corresponding polychlorinated heptane derivative.

The mechanism of reductive dehalogenation can involve radical intermediates. researchgate.net For example, the reduction of chlorinated propenes by certain enzymes has been shown to proceed via a radical mechanism. researchgate.net In a synthetic context, this can be achieved using radical initiators and a hydrogen donor. This method provides an alternative to direct chlorination, which can be difficult to control at the monochlorination stage.

Iron- and Copper-Catalyzed Chloromethylation Reactions

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. Iron and copper catalysts have emerged as effective and more sustainable alternatives to precious metal catalysts for various transformations, including chloromethylation. While direct catalytic chloromethylation of saturated alkanes like heptane to selectively produce this compound is a challenging transformation due to the inertness of C(sp³)–H bonds, related reactions on activated systems provide a foundation for potential future developments.

For instance, efficient iron- and copper-catalyzed cascade chloromethylation reactions have been developed for activated alkenes, leading to the formation of chloro-substituted oxindoles. scielo.org.za These reactions proceed via the activation of C(sp³)–halogen bonds of reagents like trichloromethane or tetrachloromethane. scielo.org.za Although the substrates in these published studies are more reactive than simple alkanes, the underlying principles of radical generation and subsequent C-C bond formation are relevant. A hypothetical adaptation for this compound could involve the functionalization of a suitable heptane-derived precursor.

Recent research has also demonstrated the copper-catalyzed alkylarylation of alkenes with simple alkanes, showcasing a method for selective sp³ C-H functionalization. numberanalytics.com This involves a free-radical cascade process, suggesting that with an appropriate catalyst and set of conditions, direct chloromethylation of heptane might be achievable. Copper(II) salts, such as copper(II) perchlorate, have shown promise in the chlorination of saturated hydrocarbons like cyclohexane (B81311) and n-hexane, offering a potential pathway for the synthesis of alkyl chlorides from alkanes. nih.gov

Table 1: Comparison of Iron and Copper Catalysts in Related Chloromethylation Reactions

| Catalyst System | Substrate Type | Reagent | Key Features | Potential for this compound Synthesis |

| Fe or Cu catalyst | Activated Alkenes | Trichloro-/Tetrachloromethane | Cascade reaction, oxidant-free system, broad functional group tolerance. scielo.org.za | Indirect; requires a suitable activated heptane derivative. |

| Copper catalyst | Alkenes and Alkanes | - | Selective sp³ C-H functionalization, free-radical cascade. numberanalytics.com | High potential for direct synthesis, but selectivity for the 3-position would be a challenge. |

| Cu(ClO₄)₂·6H₂O | Saturated Hydrocarbons | Trichloroisocyanuric acid | High yields for chlorination of simple alkanes at elevated temperatures. nih.gov | High potential for direct synthesis, though regioselectivity may be difficult to control. |

This table is generated based on data from analogous reactions and represents a forward-looking perspective on the synthesis of this compound.

Phase-Transfer Catalysis in Alkylation Reactions for Branched Structures

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, often an aqueous and an organic phase. ijirset.com This methodology is particularly useful for the synthesis of branched structures through alkylation reactions, as it can enhance reaction rates and yields while simplifying work-up procedures. ijirset.comresearchgate.net

While a direct PTC synthesis of this compound is not prominently described, the principles are well-established in the synthesis of other branched molecules. For example, PTC has been successfully employed in the alkylation of various substrates to introduce branched alkyl chains. grafiati.com In the context of synthesizing this compound, a plausible PTC approach would involve the reaction of a suitable nucleophile with a heptyl derivative in a biphasic system. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, would transport the nucleophilic anion from the aqueous phase to the organic phase where it can react with the substrate. ijirset.com

For instance, the synthesis of alkylglycidyl ethers has been improved using PTC in a solid-phase/organic-phase system, which offers advantages such as easy removal of by-products and increased yields. researchgate.net Similarly, the chloromethylation of aromatic hydrocarbons has been achieved in aqueous media using a PTC system, demonstrating the versatility of this method. researchgate.net These examples suggest that a well-designed PTC process could be a viable route for the synthesis of this compound, potentially starting from a precursor like 3-methylheptan-1-ol.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of alkyl halides is crucial for minimizing environmental impact and improving the sustainability of chemical processes. numberanalytics.comijrpr.com

Development of Environmentally Benign Routes for Alkyl Chlorides

Traditional methods for synthesizing alkyl chlorides often involve hazardous reagents like thionyl chloride or strong acids. Modern approaches focus on developing more environmentally friendly alternatives. One such method involves the use of a Vilsmeier-Haack reagent prepared from non-toxic starting materials, which can convert alcohols to alkyl chlorides under milder conditions. scirp.orgresearchgate.net This approach avoids the use of corrosive and hazardous chemicals. scirp.orgresearchgate.net Another green strategy is the use of bleach for the oxidative chlorosulfonation of S-alkyl isothiourea salts to produce alkanesulfonyl chlorides, which can be precursors to alkyl chlorides. organic-chemistry.org This method is environmentally friendly and uses readily available reagents. organic-chemistry.org Furthermore, bio-inspired catalytic systems, mimicking enzymes like chloroperoxidase, are being explored for electrophilic chlorinations using benign oxidants like hydrogen peroxide. acs.org

Utilization of Catalytic Processes for Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. kccollege.ac.inchemistry-teaching-resources.com Catalytic processes are instrumental in improving atom economy by enabling reaction pathways with fewer byproducts. For the synthesis of this compound, a hypothetical addition reaction of a chloromethyl group across a double bond in a heptene (B3026448) isomer would be highly atom-economical. kccollege.ac.in Recently, a photocatalytic method for adding hydrochloric acid across a double bond with high atom economy has been developed, representing a significant step towards waste-free production of alkyl chlorides. acs.org The use of catalysts allows for reactions that would otherwise require stoichiometric amounts of reagents, thereby reducing waste. chemistry-teaching-resources.com

Table 2: Atom Economy of Different Synthetic Routes to Alkyl Chlorides

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |

| Substitution (from alcohol) | R-OH + HCl | R-Cl | H₂O | Lower |

| Addition (to alkene) | R-CH=CH₂ + HCl | R-CHCl-CH₃ | None | 100% (ideal) |

This table provides a conceptual comparison of atom economy for different general reaction types that could be applied to the synthesis of this compound.

Solvent-Free and Aqueous Media Approaches

Eliminating or replacing hazardous organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted under ball-milling or microwave irradiation, can lead to faster reaction times and easier product isolation. rsc.orggrowingscience.com For example, a solvent-free, one-pot synthesis of 1,2,3-triazoles from alkyl halides has been developed using ball-milling. rsc.org The use of aqueous media is another green alternative. Phase-transfer catalysis, as mentioned earlier, can enable reactions in water, reducing the need for volatile organic solvents. researchgate.net

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate chemical reactions. scielo.org.zaresearchgate.netmdpi.commdpi.comacs.orgdergipark.org.trscielo.org.mxnih.govmdpi.com Microwave-assisted synthesis has been successfully used for the N-alkylation of amides and lactams under solvent-free, phase-transfer catalytic conditions. mdpi.com It has also been employed to drastically reduce the reaction time for the preparation of ionic liquid precursors from alkyl halides. acs.orgscielo.org.mxmdpi.com

Ultrasound has been shown to promote nucleophilic substitution reactions of alkyl halides and to assist in the O-alkylation of heterocyclic compounds, leading to reduced reaction times and high purity of products. researchgate.netmdpi.com The application of these technologies to the synthesis of this compound could offer significant advantages in terms of reaction speed, energy consumption, and potentially, yield and selectivity.

Chemical Reactivity and Mechanistic Studies of 3 Chloromethyl Heptane

Fundamental Reaction Pathways

Nucleophilic Substitution Reactions (SN1/SN2)

Nucleophilic substitution reactions are hallmark reactions of alkyl halides, involving the replacement of the halogen atom (a good leaving group) by a nucleophile. These reactions for 3-(Chloromethyl)heptane can proceed through two distinct mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways. The prevailing mechanism is influenced by several factors, including the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the temperature.

As a primary alkyl halide, this compound is sterically accessible for a backside attack by a nucleophile, which strongly favors the SN2 mechanism . In this concerted process, the nucleophile attacks the carbon atom bearing the chlorine at the same time as the carbon-chlorine bond breaks. This leads to an inversion of stereochemistry at the reaction center.

However, the presence of branching near the reaction center, specifically the ethyl group at the 3-position, can introduce some steric hindrance, potentially slowing down the rate of SN2 reactions compared to unbranched primary alkyl halides.

The competing SN1 mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. For primary alkyl halides like this compound, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway generally less likely. However, under conditions that favor carbocation formation, such as in the presence of a very poor nucleophile and a polar protic solvent, or at higher temperatures, the possibility of an SN1 reaction, potentially involving a carbocation rearrangement to a more stable secondary or tertiary carbocation, cannot be entirely dismissed.

Key Research Findings:

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the general principles of nucleophilic substitution reactions of primary alkyl halides are well-established. Research has consistently shown that primary alkyl halides predominantly undergo SN2 reactions due to the instability of the corresponding primary carbocation and the relatively low steric hindrance.

Interactive Data Table: Factors Influencing SN1/SN2 Reactions for this compound

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | As a primary alkyl halide, SN2 is favored. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, OH⁻) | A strong nucleophile will promote the SN2 pathway. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Polar aprotic solvents will enhance the rate of the SN2 reaction. |

| Leaving Group | Good (e.g., I⁻ > Br⁻ > Cl⁻) | Good (e.g., I⁻ > Br⁻ > Cl⁻) | Chloride is a reasonably good leaving group. |

| Temperature | Higher temperatures | Lower temperatures | Higher temperatures can favor the competing elimination reactions. |

Elimination Reactions

In competition with nucleophilic substitution, this compound can also undergo elimination reactions, where the elements of hydrogen and chlorine are removed from adjacent carbon atoms to form an alkene. These reactions are favored by the use of strong, sterically hindered bases and higher temperatures. The primary mechanism for elimination in primary alkyl halides is the E2 mechanism , a concerted, one-step process.

In the case of this compound, a strong base would abstract a proton from a carbon adjacent to the chloromethyl group. This can lead to the formation of two possible alkene products, with the major product typically being the more substituted (and therefore more stable) alkene, according to Zaitsev's rule.

Oxidation and Reduction Pathways

While less common than substitution and elimination, this compound can participate in oxidation and reduction reactions. nbinno.com

Oxidation: Strong oxidizing agents can potentially oxidize the alkyl chain, though the carbon-chlorine bond is relatively stable to oxidation. Under vigorous conditions, oxidation could lead to the formation of carboxylic acids or other oxygenated products, likely accompanied by the cleavage of carbon-carbon bonds. However, specific, controlled oxidation of the chloromethyl group without affecting the rest of the molecule is challenging and not a standard transformation for this class of compounds.

Reduction: The carbon-chlorine bond in this compound can be reduced. Common reducing agents for this purpose include metal hydrides like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. These reactions would replace the chlorine atom with a hydrogen atom, yielding 3-methylheptane (B165616). This transformation is a useful synthetic tool for the dehalogenation of alkyl halides.

Radical Reactions involving Chlorinated Alkanes

This compound can undergo free radical reactions, typically initiated by heat or UV light. The most common of these is free radical halogenation . If this compound were to react with chlorine gas (Cl₂) in the presence of UV light, further chlorination of the alkyl chain would occur. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

The selectivity of radical chlorination is not high, meaning that a mixture of polychlorinated products would be expected, with substitution occurring at various positions on the heptane (B126788) chain. The reactivity of C-H bonds towards radical abstraction follows the order: tertiary > secondary > primary. Therefore, the hydrogen atoms on the tertiary carbon (position 3) and the various secondary carbons would be preferentially substituted over the primary hydrogens.

Computational Chemistry Approaches to Reactivity and Stability

Computational chemistry provides powerful tools for understanding the reactivity and stability of molecules like this compound at a molecular level. Methods such as Ab Initio molecular orbital calculations can be used to model reaction mechanisms, determine the energies of transition states and intermediates, and predict reaction outcomes.

Density Functional Theory (DFT) Studies on Reactivity and Conformational Analysis

While specific Density Functional Theory (DFT) studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of DFT are routinely applied to understand the reactivity and conformational preferences of similar haloalkanes. DFT calculations provide a powerful tool for predicting molecular geometries, electronic structures, and spectroscopic properties.

The following table illustrates the type of data that would be generated from a DFT conformational analysis for a generic chloroalkane, showing the relative energies of different conformers.

| Conformer | Dihedral Angle (°) | Relative Energy (kJ/mol) | Population (%) |

| Anti | 180 | 0.00 | 65 |

| Gauche (+) | 60 | 3.50 | 17.5 |

| Gauche (-) | -60 | 3.50 | 17.5 |

| Note: This table is a hypothetical representation of DFT results for a simple chloroalkane to illustrate the concept. Specific data for this compound is not available. |

Analysis of Potential Energy Surfaces and Transition States

The reactivity of this compound, particularly in nucleophilic substitution (SN2) reactions, can be elucidated by analyzing its potential energy surface (PES). A PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. wayne.edu For a chemical reaction, the path of lowest energy on this surface from reactants to products is known as the reaction coordinate.

The transition state is the point of highest energy along the reaction coordinate, representing a fleeting molecular configuration that is neither reactant nor product. youtube.commit.edu Its structure cannot be observed experimentally but can be calculated. mit.edu For an SN2 reaction involving this compound, the transition state would feature a pentacoordinate carbon atom where the bond to the incoming nucleophile is forming concurrently as the bond to the chloride leaving group is breaking. usp.br

Computational studies on simple SN2 reactions, such as the reaction of chloromethane (B1201357) with a chloride ion, have mapped the PES, showing a double-well potential energy surface from reactants to products. researchgate.net Similar analysis for this compound would provide the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. usp.br The shape of the PES provides deep insights into the reaction mechanism and dynamics. wayne.edunih.gov

Molecular Global Reactivity Descriptors (Fukui Function, FMOs)

To understand the reactive sites of this compound, chemists utilize molecular global reactivity descriptors derived from DFT. Key among these are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which the molecule is most likely to donate electrons. In a reaction with an electrophile, the region of the molecule with the largest HOMO density is the most probable site of attack.

LUMO: Represents the orbital to which the molecule is most likely to accept electrons. In a reaction with a nucleophile, the region with the largest LUMO density is the most susceptible to attack.

For this compound, the C-Cl bond is the primary site of reactivity. The LUMO is expected to have a large coefficient on the carbon atom bonded to the chlorine, indicating its electrophilic nature and susceptibility to nucleophilic attack.

The Fukui function , f(r), is another critical descriptor that quantifies the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.org It allows for a more precise prediction of nucleophilic and electrophilic attack sites. scm.com

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack.

Condensed Fukui functions reduce this information to an atomic level, providing a numerical value for the reactivity of each atom in the molecule. uchile.cl For this compound, the carbon atom of the chloromethyl group would be expected to have the highest f+ value, confirming it as the primary electrophilic center.

| Atom/Region | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | f+ (Condensed) | f- (Condensed) |

| C (of CH2Cl) | - | - | - | High | Low |

| Cl | - | - | - | Moderate | High |

| Alkyl Chain | - | - | - | Low | Moderate |

| Note: This table provides a qualitative prediction of FMO and Fukui function analysis for this compound based on general principles of alkyl halide reactivity. Quantitative data is not available. |

Intramolecular Interactions and Strain Energy Calculations

The three-dimensional structure and stability of this compound are governed by a variety of intramolecular interactions. These include steric strain (van der Waals repulsions) and torsional strain arising from rotations around C-C single bonds. The branched nature of the heptane chain introduces additional steric considerations that influence its conformational preferences.

Computational chemistry can be used to calculate the strain energy of different conformers. This is the excess energy a molecule has compared to a hypothetical, strain-free reference compound. By comparing the strain energies of various conformations, the most stable, lowest-energy structures can be identified. For branched alkanes, conformations that minimize gauche interactions and 1,3-diaxial-like interactions are generally favored. The presence of the chloromethyl group introduces both steric bulk and electrostatic interactions (dipole moments) that must be considered in a full conformational and strain analysis. While specific strain energy calculations for this compound are not found, studies on similar molecules demonstrate that gauche conformers are often more stable in polar solvents due to favorable dipole interactions. capes.gov.br

Specific Reaction Profiles and Products

Reactions with Active Methylene (B1212753) Compounds

This compound, as a primary alkyl halide, is an effective alkylating agent. It can react with active methylene compounds—compounds with a CH2 group flanked by two electron-withdrawing groups (e.g., β-diketones, β-ketoesters, malonates). researchgate.net

In these reactions, a base is used to deprotonate the active methylene compound, generating a stabilized carbanion (enolate). google.com This nucleophilic carbanion then attacks the electrophilic carbon of the chloromethyl group in this compound via an SN2 mechanism, displacing the chloride ion and forming a new C-C bond. isca.me

The general reaction is as follows: Z-CH2-Z' + Base → [Z-CH-Z']- + Base-H+ [Z-CH-Z']- + C5H11CH(C2H5)CH2Cl → C5H11CH(C2H5)CH2-CH(Z)(Z') + Cl- (where Z and Z' are electron-withdrawing groups)

These alkylation reactions are synthetically important for building more complex molecular frameworks. google.com The choice of base and solvent can influence the reaction's efficiency, with various conditions being developed, including the use of ionic liquids or microwave-assisted, solvent-free methods to promote greener synthesis. isca.memdpi.com Depending on the stoichiometry and reaction conditions, both mono- and di-alkylation of the active methylene compound can occur. researchgate.net

| Active Methylene Compound | Base | Product Structure |

| Diethyl malonate | NaOEt | Diethyl 2-(2-ethylhexyl)malonate |

| Ethyl acetoacetate | K2CO3 | Ethyl 2-(2-ethylhexyl)acetoacetate |

| Acetylacetone | Cs2CO3 | 3-(2-ethylhexyl)pentane-2,4-dione |

| Note: This table shows expected products from the reaction of this compound with common active methylene compounds. |

Formation of Functionalized Aromatic Chlorohydrins

The term "functionalized aromatic chlorohydrins" typically refers to molecules containing an aromatic ring, a hydroxyl group, and a chlorine atom on adjacent carbons. The formation of these compounds directly from an alkyl halide like this compound and an aromatic compound is not a standard or mechanistically straightforward transformation.

Chlorohydrins are most commonly synthesized by the reaction of alkenes with a source of chlorine and water, or by the ring-opening of epoxides with a chloride source. organic-chemistry.org It is conceivable that this compound could be used to first alkylate an aromatic ring via a Friedel-Crafts type reaction (requiring a Lewis acid catalyst), followed by subsequent functional group manipulations on the attached side chain to introduce the chlorohydrin moiety. However, this would be a multi-step process rather than a direct formation.

Alternatively, rhodium-catalyzed three-component coupling reactions involving alkyl halides, carbon monoxide, and epoxides have been shown to produce halohydrin esters. researchgate.net While this demonstrates a pathway from an alkyl halide to a halohydrin derivative, it does not involve an aromatic compound as a primary reactant in the formation of the chlorohydrin structure itself. Therefore, the direct formation of functionalized aromatic chlorohydrins from this compound as described is not a recognized or typical reaction profile.

Coupling Reactions for Branched Alkanes

The synthesis of larger, more complex branched alkanes from smaller precursors is a fundamental challenge in organic chemistry. This compound, as a primary alkyl halide, is a versatile substrate for various carbon-carbon bond-forming reactions, enabling the construction of higher molecular weight branched alkanes. Transition metal-catalyzed cross-coupling reactions and classical methods like the Wurtz reaction are prominent strategies to achieve this transformation.

One of the most significant advancements in this area is the use of palladium-catalyzed cross-coupling reactions. rsc.org These reactions have become indispensable for creating carbon-carbon bonds. rsc.org While traditionally applied to sp and sp2 hybridized carbons, recent progress has extended their utility to sp3 hybridized carbons, such as those in alkyl halides. rsc.orgnih.gov For a compound like this compound, a Negishi-type coupling, which utilizes an organozinc reagent, can be employed. The general catalytic cycle involves oxidative addition of the alkyl halide to a low-valent metal center, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov A key challenge in coupling reactions involving alkyl halides is the potential for β-hydride elimination from the alkylmetal intermediate. nih.gov However, for this compound, this is less of a concern as the chlorine is on a primary carbon.

Another well-established method for the coupling of alkyl halides is the Wurtz reaction. youtube.com This reaction involves the treatment of an alkyl halide with sodium metal in an ethereal solvent to produce a symmetrical alkane with twice the number of carbon atoms. youtube.com When applied to this compound, the Wurtz reaction would be expected to yield 7,8-diethy dodecane. The reaction is believed to proceed through either a free radical or an organometallic intermediate. youtube.com A significant limitation of the Wurtz reaction is the formation of side products, especially when attempting to couple two different alkyl halides, which results in a mixture of products. youtube.com

The following table summarizes hypothetical coupling reactions of this compound to form branched alkanes:

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Product |

| Wurtz Coupling | This compound | Sodium (Na) | Dry Ether | 7,8-Diethyldodecane |

| Negishi Coupling | This compound, Isopropylzinc chloride | Pd(PPh3)4 | THF | 2-Methyl-4-ethylnonane |

| Suzuki Coupling | This compound, 2-propylboronic acid | PdCl2(dppf) | Toluene/Water | 2-Methyl-4-ethylnonane |

Pyrolytic Reaction Mechanisms and Product Identification

The thermal decomposition, or pyrolysis, of alkyl halides in the gas phase can proceed through various mechanisms, primarily unimolecular elimination and free-radical pathways. researchgate.net The dominant pathway is influenced by the structure of the alkyl halide and the reaction conditions. For primary alkyl chlorides like this compound, both mechanisms are plausible.

The unimolecular elimination of hydrogen chloride from an alkyl chloride is a common pyrolytic pathway that results in the formation of an alkene. researchgate.net This reaction is believed to proceed through a four-membered cyclic transition state, where the chlorine atom and a hydrogen atom from an adjacent carbon are eliminated simultaneously. In the case of this compound, elimination of HCl could lead to the formation of 3-methyleneheptane.

Alternatively, pyrolysis can proceed via a free-radical mechanism, which is initiated by the homolytic cleavage of the carbon-chlorine bond, the weakest bond in the molecule. researchgate.net This initial step generates a 3-(heptyl)methyl radical and a chlorine radical. The subsequent propagation steps involve hydrogen abstraction by the chlorine radical from another molecule of this compound, leading to the formation of HCl and a new alkyl radical. These alkyl radicals can then undergo various reactions, including rearrangement, further fragmentation, or combination, leading to a complex mixture of products.

Reactive molecular dynamics simulations of n-heptane pyrolysis have shown that the initial decomposition is dominated by C-C bond fission, leading to the formation of smaller alkyl radicals. researchgate.net While this compound has a different structure, similar fragmentation patterns of the heptyl chain can be anticipated under pyrolytic conditions. The presence of the chloromethyl group introduces additional reaction pathways.

The expected products from the pyrolysis of this compound are summarized in the table below, based on the plausible reaction mechanisms:

| Reaction Mechanism | Initial Step | Key Intermediates | Major Products | Minor Products |

| Unimolecular Elimination | Concerted elimination of HCl | Four-membered cyclic transition state | 3-Methyleneheptane, HCl | Isomeric octenes (from rearrangement) |

| Free Radical Chain Reaction | Homolytic cleavage of C-Cl bond | 3-(Heptyl)methyl radical, Chlorine radical | 3-Methylheptane, HCl, Ethene, Propene | Higher alkanes (from radical coupling), Dichloromethane (from radical combination) |

It is important to note that the actual product distribution will depend on specific reaction conditions such as temperature, pressure, and the presence of any surfaces that could have a catalytic effect. rsc.org

Environmental Fate and Degradation Studies of Chlorinated Hydrocarbons in Research Contexts

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For chlorinated alkanes like 3-(Chloromethyl)heptane, key abiotic pathways include reactions with water and elimination reactions that can occur under specific environmental conditions. nih.gov

Hydrolysis is a specific type of nucleophilic substitution where water acts as the nucleophile. chemguide.co.uk A nucleophile is a chemical species that donates an electron pair to form a chemical bond in relation to a reaction. chemguide.co.uk Water is considered a weak nucleophile because it is a neutral molecule without a full negative charge. chemguide.co.uk

For primary halogenoalkanes such as this compound, the reaction with water typically proceeds through an SN2 (substitution, nucleophilic, bimolecular) mechanism. chemguide.co.ukchemguide.co.uk In this mechanism, the water molecule attacks the partially positive carbon atom from the side opposite to the chlorine atom. chemguide.co.uk This leads to a transition state where a bond is forming between the oxygen of the water molecule and the carbon, while the carbon-chlorine bond is breaking. chemguide.co.uk The reaction is followed by the deprotonation of the resulting oxonium ion by another water molecule to yield the final alcohol product. chemguide.co.uk

Table 1: SN2 Nucleophilic Substitution of this compound with Water

| Reactants | Nucleophile | Mechanism | Intermediate/Transition State | Products | General Conditions |

| This compound, Water | Water | SN2 | A single transition state where the C-O bond forms as the C-Cl bond breaks. | 3-(Hydroxymethyl)heptane, Hydrochloric Acid | Aqueous environment, reaction is typically slow and may be accelerated by heating. chemguide.co.uk |

Dehydrochlorination is an elimination reaction that removes a hydrogen atom and a chlorine atom from adjacent carbon atoms, resulting in the formation of a double bond (an alkene). This pathway competes with nucleophilic substitution and is favored by the presence of a strong base. fishersci.comlearncbse.in While hydrolysis involves water acting as a nucleophile, dehydrochlorination involves a base abstracting a proton.

For this compound, a strong base would abstract a hydrogen atom from the carbon adjacent to the chloromethyl group (the C3 carbon of the heptane (B126788) backbone). Simultaneously, the chlorine atom leaves, and a double bond is formed. This would result in the formation of 3-methyleneheptane. The reaction is significantly enhanced in non-aqueous or alcoholic solvents with strong bases like potassium hydroxide (KOH) in ethanol. learncbse.in The incompatibility of this compound with strong bases suggests its susceptibility to this degradation pathway. fishersci.com

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. These processes are fundamental to the natural attenuation of many organic pollutants. For chlorinated hydrocarbons, the presence or absence of oxygen is a critical factor determining the operative metabolic pathways.

Under anaerobic (oxygen-deficient) conditions, a key degradation pathway for chlorinated hydrocarbons is reductive dehalogenation. epa.gov In this process, microorganisms use the chlorinated compound as an electron acceptor, effectively replacing a halogen substituent with a hydrogen atom. clu-in.org This process is generally more favorable for compounds with a higher number of halogen substituents, as they are more oxidized and thus more susceptible to reduction. epa.gov

For this compound, anaerobic reductive dehalogenation would involve the microbial-mediated removal of the chlorine atom and its replacement with a hydrogen atom, transforming it into 3-methylheptane (B165616). A variety of anaerobic bacteria are known to carry out reductive dehalogenation, and the process can be a key step in the detoxification of contaminated sites. nih.gov The reaction does not typically require long adaptation times for non-aromatic compounds. epa.gov

Table 2: Comparison of Potential Degradation Pathways for this compound

| Degradation Pathway | Environment | Key Reactant/Mediator | Primary Transformation | Potential Product(s) |

| Abiotic | ||||

| Hydrolysis / Nucleophilic Substitution | Aqueous | Water | Substitution of -Cl with -OH | 3-(Hydroxymethyl)heptane |

| Dehydrochlorination | Basic | Strong Base | Elimination of HCl | 3-Methyleneheptane |

| Biotic | ||||

| Anaerobic Reductive Dehalogenation | Anaerobic | Anaerobic Microorganisms | Substitution of -Cl with -H | 3-Methylheptane |

| Aerobic Biodegradation | Aerobic | Aerobic Microorganisms | Oxidative degradation | CO₂, H₂O, biomass, various intermediates |

In the presence of oxygen, aerobic microorganisms can degrade chlorinated hydrocarbons through oxidative pathways. Reductive dehalogenation is considered rare in well-aerated environments. epa.gov Aerobic biodegradation often involves enzymes like oxygenases, which incorporate oxygen into the molecule, initiating a cascade of reactions that can lead to the complete mineralization of the compound to carbon dioxide, water, and mineral salts. ub.edu

The aerobic biodegradation of this compound would likely be initiated by an attack on the alkyl chain. The presence of the chlorine atom can influence the rate and pathway of degradation. For some chlorinated aliphatics, the initial step can be a hydrolytic dehalogenation catalyzed by a haloalkane dehalogenase, which removes the chlorine atom to produce the corresponding alcohol. This alcohol can then be more readily metabolized by common aerobic pathways.

Advanced Remediation Technologies and Research

The remediation of sites contaminated with chlorinated hydrocarbons, such as this compound, often requires advanced technologies to achieve effective cleanup. Research into these technologies is ongoing, with a focus on destructive in-situ methods that can mineralize the contaminants to harmless end-products.

Persulfate Oxidation Technology with Zero-Valent Iron-Based Materials

Persulfate-based in-situ chemical oxidation (ISCO) is a promising technology for the remediation of a wide range of organic contaminants, including chlorinated solvents researchgate.net. The persulfate anion (S₂O₈²⁻) is a strong oxidant that can be activated to produce sulfate radicals (SO₄⁻•), which are highly reactive and capable of degrading recalcitrant organic compounds researchgate.net.

Table 1: Factors Influencing Persulfate Oxidation with ZVI

| Factor | Influence on Remediation |

|---|---|

| Temperature | Increased temperature generally enhances the rate of persulfate activation and contaminant degradation nih.govbohrium.com. |

| pH | The optimal pH for ZVI-activated persulfate systems can vary, but extreme pH values can affect the stability of both ZVI and persulfate. |

| ZVI Dosage | A sufficient amount of ZVI is necessary to effectively activate the persulfate and drive the oxidation reactions. |

| Persulfate Concentration | Higher persulfate concentrations can lead to faster degradation rates, but can also result in non-productive radical scavenging. |

Research has shown that this technology is effective for various CHCs, including trichloroethylene (TCE), 1,1,1-trichloroethane (TCA), and carbon tetrachloride (CT) iwaponline.com. The degradation mechanism involves the abstraction of hydrogen atoms or the transfer of electrons from the organic molecule to the sulfate radical, initiating a series of reactions that ultimately lead to the breakdown of the contaminant.

Nanodegradation Approaches

The use of nanoscale materials in environmental remediation, or nanoremediation, has gained significant attention. Nanoscale zero-valent iron (nZVI) is one of the most studied nanomaterials for the degradation of chlorinated hydrocarbons. The high surface area-to-volume ratio of nZVI provides a large number of reactive sites for the dechlorination of these contaminants.

The degradation of chlorinated alkanes by nZVI occurs primarily through reductive dechlorination. The nZVI acts as an electron donor, and the chlorinated hydrocarbon acts as an electron acceptor. This process can lead to the sequential removal of chlorine atoms from the molecule. While specific studies on this compound are limited, research on other chlorinated alkanes indicates that the position of the chlorine atom can influence the degradation rate, with terminally chlorinated alkanes often showing higher degradation yields nih.gov.

Table 2: Key Aspects of Nanodegradation of Chlorinated Hydrocarbons

| Aspect | Description |

|---|---|

| Reactivity | nZVI is highly reactive due to its large surface area and can rapidly degrade a variety of chlorinated compounds. |

| Delivery | The effective delivery of nanoparticles to the contaminated zone in the subsurface is a key challenge. |

| Longevity | The reactivity of nZVI can decrease over time due to passivation of the iron surface. |

| Byproducts | Incomplete degradation can lead to the formation of potentially more toxic daughter products. |

Mobility and Persistence in Subsurface Environments

The mobility and persistence of this compound in the subsurface are governed by its physicochemical properties and the characteristics of the subsurface environment.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₇Cl | |

| Molar Mass | 148.67 g/mol | |

| Density | 0.882 g/cm³ | |

| Melting Point | -70 °C | fishersci.com |

| Boiling Point | 166-168 °C | fishersci.com |

| Flash Point | 60 °C | fishersci.com |

Volatilization in Vadose Zone

The vadose zone, the unsaturated region of soil above the groundwater table, is an important area for the transport and fate of volatile organic compounds (VOCs). This compound has a relatively low vapor pressure, but volatilization can still be a significant transport pathway, particularly from surface spills or in the upper soil layers. The tendency of a chemical to volatilize from soil is influenced by its vapor pressure, solubility in water, and its adsorption to soil particles. Given its low water solubility, this compound is not likely to be highly mobile in the environment through aqueous transport, which may increase the relative importance of volatilization as a transport mechanism from the soil surface fishersci.com. The process of volatilization involves the transfer of the compound from the liquid or sorbed phase to the gaseous phase in the soil pores, followed by diffusion through the air-filled pores to the atmosphere awsjournal.org.

Dissolved Transport in Groundwater

Once this compound reaches the groundwater, its transport is primarily governed by advection with the flowing groundwater and dispersion. Its low water solubility (50.3 mg/L at 20°C) limits the concentration that can be dissolved in groundwater guidechem.com. However, even at these low concentrations, it can still pose a significant risk to water quality. The transport of dissolved chlorinated hydrocarbons in groundwater can be a long-term issue, as the slow dissolution of a separate phase source can lead to a persistent plume of contamination epa.gov. The extent of the dissolved plume will depend on the groundwater velocity, the rate of dissolution, and the rates of degradation processes.

Dense Nonaqueous Phase Liquids (DNAPLs) Behavior

With a density of 0.882 g/cm³, this compound is less dense than water and therefore would be classified as a light nonaqueous phase liquid (LNAPL), not a dense nonaqueous phase liquid (DNAPL) . DNAPLs are denser-than-water organic liquids that can sink through the aquifer until they encounter a low-permeability layer clu-in.orgclu-in.org. Common DNAPLs include chlorinated solvents like trichloroethylene (TCE) and tetrachloroethylene (PCE) itrcweb.org. As an LNAPL, if released in sufficient quantity to form a separate phase, this compound would tend to float on the water table. The behavior of an LNAPL in the subsurface is characterized by its spreading at the capillary fringe and its potential to act as a long-term source of groundwater contamination through dissolution.

Formation of Degradation Products and Intermediates in Research

There is no specific information available in the scientific literature regarding the formation of degradation products and intermediates from this compound in research contexts. Studies on other chlorinated alkanes suggest that degradation can proceed through mechanisms like the cleavage of the C-Cl bond followed by the breaking of C-C bonds, leading to the formation of smaller alkanes mdpi.com. However, without direct research on this compound, its specific degradation products remain uncharacterized.

Data Tables

Due to the lack of specific research, no data tables on the degradation products or intermediates of this compound can be generated.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Sustainable Synthesis

The pursuit of green chemistry is driving the development of new catalytic systems for the synthesis of 3-(chloromethyl)heptane and other alkyl halides, aiming to reduce environmental impact and improve efficiency. Research is focused on replacing traditional, often harsh, synthetic methods with more sustainable alternatives.

Key areas of development include:

Photoredox and Electrochemical Catalysis : Visible-light photocatalysis and electrochemistry are emerging as powerful, sustainable methods for activating inert C-X bonds in alkyl halides. stepscience.com These techniques allow for the generation of carbon-centered radicals under mild conditions, often using low-cost organic dyes or transition-metal complexes as catalysts. stepscience.com Electrochemically driven methods offer a transition-metal-free approach for C(sp³)–C(sp³) bond formation using alkyl halides. wikipedia.org

Earth-Abundant Metal Catalysis : To improve sustainability and reduce costs, there is a growing focus on using catalysts based on earth-abundant and non-toxic metals like nickel and copper, as opposed to precious metals like palladium. hidenanalytical.commdpi.com Nickel catalysis, in particular, has shown great promise in a variety of cross-coupling and C-H bond alkylation reactions involving alkyl halides. hidenanalytical.com

Bio-inspired Frameworks and Nanomaterials : The design of catalysts is increasingly drawing inspiration from biological systems. mdpi.com Additionally, novel nanomaterials, such as bimetallic nanocomplexes and nanowires, are being developed as highly active and selective heterogeneous catalysts that can be easily recycled, further enhancing the sustainability of synthetic processes. mt.com

These novel catalytic systems aim to facilitate reactions under milder conditions, reduce the use of hazardous reagents, and minimize energy consumption and waste generation. mdpi.com

| Catalyst Type | Advantages | Example Application |

| Photocatalysts | Uses visible light, mild conditions, sustainable. stepscience.com | Reductive cross-coupling of alkyl chlorides with alkenes. ethz.ch |

| Electrocatalysis | Transition-metal-free, uses electrons as reagents. wikipedia.org | Allylation of unactivated alkyl halides. wikipedia.org |

| Nickel Catalysts | Earth-abundant, lower cost, environmentally friendly. hidenanalytical.com | C-H bond alkylation using alkyl halides. hidenanalytical.com |

| Nanomaterials | High activity and selectivity, recyclable. mt.com | Hydrogenations and oxidation reactions. mt.com |

Exploration of New Reactivity Modes for Functionalization

Beyond its traditional role in nucleophilic substitution, research is actively exploring new ways to functionalize this compound. The chemical inertness of the C-Cl bond has historically limited its applications in cross-coupling reactions, but recent strategies are overcoming this challenge. ethz.ch

Emerging reactivity modes include:

Radical-Mediated Reactions : Advances in generating radical species from alkyl halides under mild conditions have opened up new avenues for functionalization. stepscience.com Photoredox catalysis can generate alkyl radicals that participate in a wide range of transformations, including cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. stepscience.comethz.ch

C-H Bond Functionalization : A powerful strategy involves the direct conversion of inert C-H bonds into reactive functional groups. hidenanalytical.com This allows for the modification of the heptane (B126788) backbone of the molecule, in addition to reactions at the chloromethyl group. Catalytic systems, often involving transition metals, can activate specific C-H bonds, enabling the introduction of new substituents. researchgate.net

Reductive Cross-Coupling : Dual catalytic systems, often combining a photoredox catalyst with a nickel or copper catalyst, have expanded the scope of cross-coupling reactions. stepscience.com This allows alkyl halides like this compound to be coupled with a variety of partners, including aryl compounds, to synthesize more complex molecules. stepscience.com

These new reactivity modes significantly expand the synthetic utility of this compound, allowing it to serve as a building block for a more diverse range of complex chemical structures.

Integration of Machine Learning and AI in Synthetic Route Design and Reactivity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by providing powerful predictive tools that accelerate research and development. acs.orgnih.gov For a compound like this compound, these technologies can optimize its synthesis and predict its behavior in novel reactions.

Key applications of AI and ML include:

Retrosynthetic Analysis : AI-driven tools can perform complex retrosynthetic analysis, breaking down a target molecule into simpler, commercially available precursors. hideninc.com This helps chemists design the most efficient synthetic pathways, potentially identifying routes that utilize this compound as a key intermediate.

Reaction Outcome and Reactivity Prediction : ML models can predict the outcome of chemical reactions with high accuracy, including product yields and potential side products. acs.orgthermofisher.com By analyzing vast datasets of known reactions, these models can predict the success of a proposed transformation involving this compound, saving significant time and resources on experimental trial-and-error. acs.orgmdpi.com

Sustainable Route Design : AI can be integrated with sustainability metrics, such as Process Mass Intensity (PMI), to design greener synthetic routes. americanpharmaceuticalreview.comresearchgate.net By predicting which catalysts or reagents are likely to be successful, ML models can help select options with the lowest environmental impact. americanpharmaceuticalreview.comresearchgate.net

The integration of AI promises to make the synthesis and application of chemicals more efficient, predictable, and environmentally friendly. acs.org

| AI/ML Application | Description | Impact on this compound Research |

| Synthetic Route Design | Uses algorithms for retrosynthetic analysis to propose efficient synthesis pathways. hideninc.com | Identifies optimal routes to produce or utilize this compound. |

| Reactivity Prediction | Models predict reaction yields, site selectivity, and optimal conditions. mdpi.commasterorganicchemistry.com | Reduces experimental workload by predicting how this compound will react. |

| Green Chemistry | Incorporates sustainability metrics to suggest environmentally friendly routes. americanpharmaceuticalreview.comresearchgate.net | Aids in the design of sustainable synthesis methods and applications. |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To optimize the synthesis and functionalization of this compound, a detailed understanding of reaction kinetics, intermediates, and mechanisms is crucial. Advanced in-situ spectroscopic techniques, often grouped under the framework of Process Analytical Technology (PAT), allow for real-time monitoring of reactions as they occur. wikipedia.orgethz.ch

PAT involves the use of online analytical tools to design, analyze, and control manufacturing processes. orgchemboulder.com Techniques relevant for monitoring reactions involving alkyl halides include:

In-Situ FTIR and Raman Spectroscopy : These vibrational spectroscopy methods can track the concentration of reactants, products, and key intermediates in real-time without the need for sample extraction. spectroscopyonline.comfrontiersin.org Fiber-optic probes can be inserted directly into the reaction vessel, providing continuous data on the reaction's progress. spectroscopyonline.com

Operando Spectroscopy : This powerful approach combines in-situ characterization of a catalyst with simultaneous measurement of its activity and selectivity. hidenanalytical.comamericanpharmaceuticalreview.com This is particularly valuable for understanding how a catalyst functions under actual working conditions, helping to uncover reaction mechanisms and identify deactivation pathways. americanpharmaceuticalreview.com

Mass Spectrometry : Process mass spectrometry can be used for real-time analysis of gases evolved or consumed during a reaction, providing critical information for fermentation or off-gas analysis. orgchemboulder.com

By providing a continuous stream of data, these techniques enable precise control over reaction parameters, leading to improved yields, higher purity, enhanced safety, and more efficient process development. ethz.chspectroscopyonline.com

Comprehensive Toxicological and Ecotoxicological Profiling in Research

As with any industrial chemical, a thorough understanding of the potential health and environmental impacts of this compound is essential for its safe and responsible use. Future research will focus on comprehensive toxicological and ecotoxicological profiling to fill data gaps. Halogenated hydrocarbons as a class are known to have variable toxicity, with some members persisting in fatty tissues and having the potential to cause multi-organ toxicity.

Research in this area will likely involve:

Mutagenicity and Genotoxicity Studies : Standard assays, such as the Ames test, are used to assess the potential of a chemical to cause genetic mutations. frontiersin.org While many halogenated hydrocarbons are known to be mutagenic, specific data for this compound is needed. frontiersin.org

Structure-Activity Relationship (SAR) Models : Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicological properties of chemicals based on their molecular structure. These models can help to identify potential hazards and prioritize chemicals for further testing. For halogenated hydrocarbons, factors like electrophilicity and the ease of carbon-halogen bond cleavage are key determinants of toxicity.

Ecotoxicological Assessment : The ecological risks of alkyl halides are characterized by considering factors such as their potential emission rates, persistence in the environment, and potential for long-range transport. This involves studying the substance's effects on various organisms in aquatic and terrestrial environments.

A comprehensive toxicological profile is crucial for ensuring regulatory compliance and for the development of safe handling procedures and sustainable applications.

Design and Synthesis of Derivatives for Specific Biological or Material Science Applications

The reactive chloromethyl group makes this compound a versatile building block for synthesizing a wide range of derivatives with specific functionalities. orgchemboulder.com Its structure is valuable for introducing an eight-carbon, branched alkyl chain into larger molecules.

Future research will likely focus on leveraging this structure for targeted applications:

Pharmaceuticals : As an intermediate, this compound is used in the synthesis of various therapeutic drugs, including antihistamines and antipsychotics. orgchemboulder.comspectroscopyonline.com Future work could involve designing novel drug candidates that incorporate the 2-ethylhexyl moiety to modulate properties like lipophilicity, which can affect a drug's absorption and distribution in the body.

Material Science : In material science, it serves as a raw material for producing plasticizers, surfactants, and lubricants. orgchemboulder.comspectroscopyonline.com Research could focus on synthesizing novel polymers or epoxy resins with tailored properties by incorporating the this compound structure. spectroscopyonline.com

Agrochemicals : Its use as a fumigant and insecticide highlights its potential in agriculture. orgchemboulder.comspectroscopyonline.com Future design could focus on creating more potent and selective pesticides or herbicides with improved environmental profiles.

The ability to use this compound as a starting point for diverse chemical structures ensures its continued relevance in the development of new and improved products across multiple industries.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 3-(Chloromethyl)heptane, and how do they influence its applications in organic synthesis?

- Answer : The compound (CAS 123-04-6) has a molecular weight of 148.67 g/mol, density of 0.882 g/cm³, boiling point of 169–174°C, and solubility of 0.0503 g/L in water at 20°C . Its low water solubility and high lipophilicity (LogP: 3.44) make it suitable as a solvent for high-melting-point lipids and waxes . The branched structure and chlorine substituent enhance its reactivity in nucleophilic substitution reactions, enabling its use as an alkylating agent in synthetic chemistry .

Q. What analytical techniques are recommended to assess the purity of this compound, and how are they applied?

- Answer : Gas chromatography-mass spectrometry (GC-MS) is ideal for detecting volatile impurities, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. For example, the methylene chloride group (-CH₂Cl) appears as a triplet in ¹H NMR (~3.6 ppm) and a distinct peak in ¹³C NMR (~45 ppm). Differential scanning calorimetry (DSC) can verify thermal stability by analyzing melting points (-70°C to -135°C) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Store in a cool, ventilated area away from ignition sources due to its flammability (flash point: 52–60°C). Use PPE including nitrile gloves, goggles, and flame-resistant lab coats. In case of skin contact, wash immediately with water and remove contaminated clothing. Spills should be absorbed with inert materials (e.g., sand) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized to minimize byproducts like dichlorinated derivatives?

- Answer : Chlorination of 3-methylheptane using sulfuryl chloride (SO₂Cl₂) under radical initiation at 70–80°C improves selectivity. Catalytic additives like azobisisobutyronitrile (AIBN) reduce polychlorination. Monitoring reaction kinetics via inline FTIR or GC-MS ensures controlled progression. Solvent choice (e.g., non-polar hexane) also suppresses ionic side reactions .

Q. How do computational methods aid in interpreting complex spectral data for this compound derivatives?

- Answer : Density functional theory (DFT) simulations predict NMR chemical shifts and vibrational spectra, helping assign peaks in crowded regions. For instance, the chloromethyl group’s electronic environment can be modeled to distinguish between stereoisomers. Software like Gaussian or ORCA is commonly used .

Q. What strategies resolve contradictions in reported boiling points (169°C vs. 174°C) for this compound?

- Answer : Discrepancies may arise from impurities or measurement conditions. High-vacuum distillation coupled with GC purity analysis (>98%) standardizes boiling points. Comparative studies under controlled pressure (e.g., 760 mmHg) and calibration against reference compounds (e.g., n-alkanes) improve accuracy .

Q. How does this compound participate in cross-coupling reactions, and what are its limitations?

- Answer : The compound acts as an alkylating agent in Suzuki-Miyaura reactions when paired with palladium catalysts. However, steric hindrance from the heptane chain limits reactivity with bulky arylboronic acids. Solvent effects (e.g., DMF vs. THF) and temperature modulation (80–100°C) can enhance yields .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

- Answer : Biodegradability can be tested via OECD 301F (closed bottle test), while ecotoxicity assays using Daphnia magna or Danio rerio (zebrafish) evaluate acute toxicity (LC50). Persistent organic pollutant (POP) screening models estimate bioaccumulation potential (BCF), though current data are insufficient .

Methodological Notes

- Data Contradictions : Prioritize peer-reviewed sources over vendor data (e.g., conflicting boiling points in vs. 7).

- Advanced Applications : The compound’s role in synthesizing branched alkanes (e.g., drug intermediates) is understudied, presenting research gaps in kinetic vs. thermodynamic product control .

- Safety Compliance : Align disposal protocols with EPA/ZDHC MRSL standards to mitigate regulatory risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.